molecular formula C10H7N3OS B13897474 4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium

4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium

Cat. No.: B13897474
M. Wt: 217.25 g/mol
InChI Key: TUHPCQJNDIJFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium is a heterocyclic compound that features a unique structure combining imidazo[1,2-a]pyridine and thiazolium moieties. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of imidazo[1,2-a]pyridine derivatives with thiazole derivatives in the presence of oxidizing agents can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and oxidation processes .

Chemical Reactions Analysis

Types of Reactions

4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized states, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives and thiazolium-based molecules. Examples are:

  • Imidazo[1,2-a]pyridine-3-yl derivatives
  • Thiazolium salts

Uniqueness

4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium is unique due to its combined structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H7N3OS

Molecular Weight

217.25 g/mol

IUPAC Name

4-imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium

InChI

InChI=1S/C10H7N3OS/c14-13-7-15-6-9(13)8-5-12-4-2-1-3-10(12)11-8/h1-7H

InChI Key

TUHPCQJNDIJFMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CSC=[N+]3[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.